N-Acetyl-D-Homophenylalanine is an unusual amino acid derivative found in certain cyclic peptides. [] These peptides, known as lyngbyazothrins, are produced by the cultured cyanobacterium Lyngbya sp. 36.91. [] While N-Acetyl-D-Homophenylalanine itself has not been extensively studied, its presence in bioactive peptides highlights its potential relevance in various research fields.
Acetyl-D-Homophenylalanine is a derivative of the amino acid homophenylalanine, which is notable for its structural similarity to phenylalanine. This compound plays a significant role in biochemical research and has potential applications in pharmaceuticals and biotechnology. It is classified as a non-proteinogenic amino acid, often utilized in the synthesis of peptides and as a building block in drug development.
Acetyl-D-Homophenylalanine can be derived from natural sources or synthesized through various chemical methods. It falls under the category of amino acids, specifically non-standard amino acids, which are not incorporated into proteins during translation but have important functional roles in biochemical processes.
The synthesis of Acetyl-D-Homophenylalanine can be achieved through several methodologies:
Acetyl-D-Homophenylalanine has a molecular formula of C11H13NO3 and features an acetyl group attached to the nitrogen atom of the homophenylalanine backbone. The structural representation can be depicted as follows:
Acetyl-D-Homophenylalanine can participate in various chemical reactions:
The mechanism by which Acetyl-D-Homophenylalanine exerts its effects primarily relates to its incorporation into peptides that may interact with biological targets such as receptors or enzymes. The acetyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Acetyl-D-Homophenylalanine has several scientific uses:
L-Homophenylalanine (L-Hph) serves as the direct biochemical precursor to Acetyl-D-Homophenylalanine. Microbial biosynthesis of L-Hph occurs primarily via a specialized pathway identified in the cyanobacterium Nostoc punctiforme PCC73102. This pathway converts L-phenylalanine (L-Phe) to L-Hph through a carbon chain elongation mechanism analogous to leucine biosynthesis. The process initiates with the condensation of L-Phe with acetyl-CoA, catalyzed by HphA (a 2-isopropylmalate synthase homolog), yielding a β-carboxy intermediate. Subsequent isomerization and oxidative decarboxylation steps complete the elongation, forming L-Homophenylalanine [2] [3].
Metabolic engineering efforts have optimized this pathway in heterologous hosts. Escherichia coli strains expressing the hphABCD operon achieve fermentative L-Hph production from simple carbon sources. Initial titers reached ~630 mg/L following optimization of gene expression and fermentation conditions. Key enhancements included:
Table 1: Microbial Production Performance of Homophenylalanine
Host Strain | Genetic Modifications | Precursor | Yield (mg/L) |
---|---|---|---|
E. coli W3110 | pHPH02 (hphCD-hphA) + pHPH03 (hphB) | L-Phe | Baseline |
E. coli Optimized | Balanced hphABCD expression | Glucose | 630 |
E. coli Extended | Substrate analog feeding | m-Fluorophenylalanine | Fluorinated Hph analog |
The hphABCD gene cluster (located at genomic coordinates NpunF2464, NpunF2457, and Npun_F2458 in N. punctiforme) encodes all enzymes required for L-Hph biosynthesis. This operon resides adjacent to the anabaenopeptin biosynthetic gene cluster, a nonribosomal peptide synthetase (NRPS) system that incorporates L-Hph as a substrate. This genomic arrangement suggests coordinated evolutionary adaptation for secondary metabolite production [3] [5].
Functional dissection reveals:
Expression optimization studies demonstrated that plasmid configurations significantly impact productivity. The most efficient system co-expressed hphA and hphCD from a Ptrc promoter on pTrc99a, while hphB was expressed from pSTV29. This configuration minimized metabolic burden while maintaining balanced stoichiometry of pathway enzymes [3].
Table 2: Plasmid Systems for hphABCD Expression
Plasmid | Genes | Promoter | Vector Backbone | Function |
---|---|---|---|---|
pHPH01 | hphCD | Ptrc | pTrc99a | Decarboxylase complex |
pHPH02 | hphCD-hphA | Ptrc | pTrc99a | Condensation + decarboxylation |
pHPH03 | hphB | Plac | pSTV29 | Isomerase |
pHPH08 | hphB | Ptrc | pTrc99a | High-efficiency isomerase |
The enzymatic machinery of the L-Hph pathway exhibits distinct substrate preferences that determine its metabolic versatility:
HphA (2-isopropylmalate synthase homolog):
HphB (Isomerase):
HphCD (Decarboxylase complex):
Table 3: Substrate Specificity Profiles of Hph Enzymes
Enzyme | Natural Substrate | Accepted Analogs | Catalytic Mechanism |
---|---|---|---|
HphA | L-Phe | None identified | Acetyl-CoA condensation |
HphB | Hph pathway intermediate | m-Fluorophenylalanine, o-Fluorophenylalanine, L-Tyr | Metal-dependent isomerization |
HphCD | 3-Carboxy intermediate | None identified | Oxidative decarboxylation |
The L-Hph and L-leucine biosynthetic pathways demonstrate evolutionary divergence from a common enzymatic blueprint despite sharing homologous reaction sequences:
Structural and Functional Parallels:
Divergent Evolutionary Trajectories:
Table 4: Functional Complementation Analysis Between Hph and Leu Pathways
Enzyme | Can Substitute in Leucine Pathway? | Can Substitute in Hph Pathway? | Structural Basis |
---|---|---|---|
HphA/LeuA | No | No | Differing active site architecture |
HphB/LeuB | Yes | Partial (reduced efficiency) | Conserved catalytic residues |
HphCD/LeuCD | No | No | Substrate-binding pocket divergence |
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